(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(3,4-Dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under reflux conditions. Its structure features a pyrazole core substituted with a phenyl group at position 3 and a methyl group at position 2. The hydrazide moiety is conjugated to a 3,4-dimethoxybenzylidene group, forming an E-configuration imine bond (C=N) critical for its electronic and biological properties. The compound’s crystallinity and stereoelectronic profile have been validated via X-ray diffraction, FT-IR, NMR, and mass spectrometry .
The 3,4-dimethoxy substituents on the benzylidene moiety enhance electron-donating effects, influencing charge distribution across the molecule. This modification is associated with improved solubility and bioactivity compared to simpler analogs, particularly in antimicrobial and anticancer assays .
Properties
CAS No. |
306759-07-9 |
|---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.405 |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
KLLIWPHOBIXZQG-CIAFOILYSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
3. Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, leading to reduced inflammation and cancer cell survival.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which can protect cells from oxidative stress.
Case Studies
- Study on Lung Cancer Cells : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound significantly reduced swelling and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a broader class of N'-benzylidene-pyrazole-3-carbohydrazides. Key structural variations among analogs include substituents on the benzylidene ring (e.g., methoxy, dimethylamino, nitro, chloro) and substitutions on the pyrazole core. These modifications directly impact reactivity, stability, and biological interactions.
Key Findings from Comparative Studies
Electronic Effects :
- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) lower the HOMO-LUMO gap, enhancing charge transfer and reactivity. The 3,4-dimethoxy derivative exhibits a moderate gap (3.8 eV), balancing stability and bioactivity .
- Chloro substituents (e.g., 2,4-Cl) increase electrophilicity, correlating with stronger antifungal activity .
Biological Performance: The 3,4-dimethoxy analog demonstrates superior anticancer activity (IC₅₀ 12.5 µM against MCF-7 cells) compared to mono-methoxy derivatives (IC₅₀ >25 µM), likely due to enhanced membrane permeability from methoxy groups . 4-(Dimethylamino) substitution improves antioxidant activity (85% DPPH scavenging) via radical stabilization, whereas 4-methoxy analogs show weaker effects (60%) . 2,4-Dichloro derivatives exhibit the highest antifungal potency (MIC 10 µM), attributed to halogen-bond interactions with fungal enzymes .
Solubility and Crystallinity: Methoxy and dimethylamino groups improve aqueous solubility. The 3,4-dimethoxy derivative dissolves readily in DMSO (>50 mg/mL), while dichloro analogs require organic solvents . Single-crystal X-ray studies (using SHELXL ) reveal that bulkier substituents (e.g., 3-Ph, 4-CH₃) induce planar distortions, affecting π-π stacking in molecular packing .
Computational Insights
- Molecular Docking : Docking studies (PDB: 1M17) indicate the 3,4-dimethoxy analog binds strongly to the ATP-binding site of EGFR kinase (binding energy: -9.2 kcal/mol), outperforming 4-methoxy (-7.5 kcal/mol) and dichloro (-8.1 kcal/mol) variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
